

A Comparative Guide to the Cross-Reactivity of WIN 55,212-2

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Compound of Interest

Compound Name: *Win 55212-2*

Cat. No.: *B126487*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding profile of the synthetic cannabinoid agonist, WIN 55,212-2, across its primary cannabinoid receptors and several identified off-target receptors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in pharmacology and drug development.

Quantitative Binding Affinity and Functional Potency of WIN 55,212-2

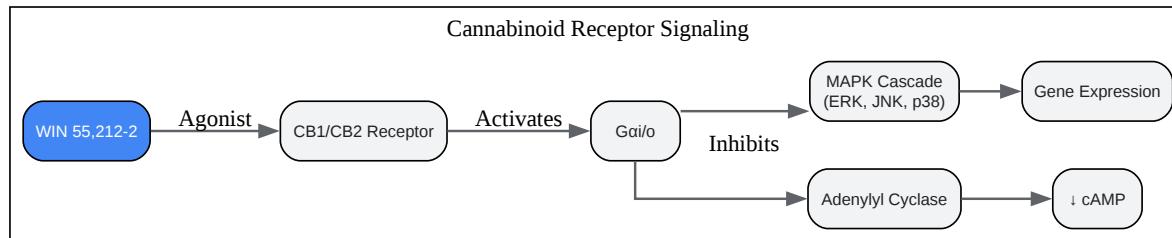
The following table summarizes the quantitative data on the interaction of WIN 55,212-2 with its primary targets, the cannabinoid receptors CB1 and CB2, and its off-target interactions with Peroxisome Proliferator-Activated Receptors (PPAR α and PPAR γ), the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and G-protein-coupled inwardly-rectifying potassium (GIRK1/2) channels.

Target	Receptor/C hannel	Species	Assay Type	Parameter	Value (nM)	Reference
Cannabinoid Receptor 1 (CB1)	Human	Radioligand Binding	K_i	1.9	[1]	
Cannabinoid Receptor 2 (CB2)	Human	Radioligand Binding	K_i	0.3		
PPAR α	Mouse	In vitro binding	Apparent Affinity (EC_{50})	~20,000		
PPAR γ	Not Specified	Functional Assay	-	Agonist activity confirmed	[1][2]	
TRPV1	Rat	Electrophysiology	IC_{50}	~25,000		
GIRK1/2	Xenopus Oocytes	Electrophysiology	IC_{50} (for block)	>1,000		

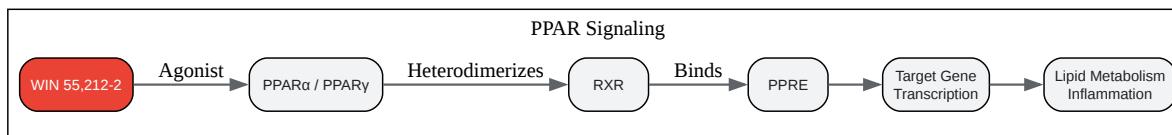
Note on Off-Target Affinities: While WIN 55,212-2 is a potent agonist at CB1 and CB2 receptors, its affinity for the identified off-target receptors is significantly lower, generally in the micromolar range. For PPAR γ , while agonist activity is confirmed, a specific binding affinity (K_i) or functional potency (EC_{50}) value is not readily available in the reviewed literature.

Signaling Pathways and Molecular Interactions

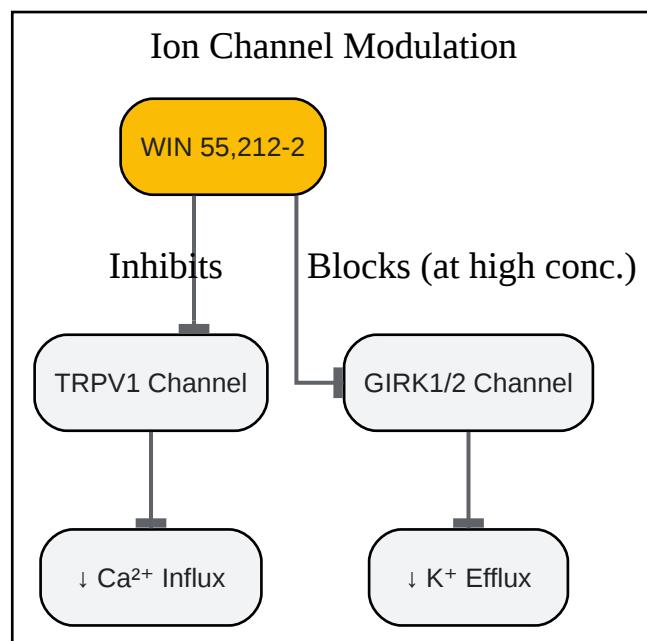
The following diagrams illustrate the primary signaling cascades initiated by the activation of cannabinoid receptors and PPARs, the inhibitory action on TRPV1 channels, and the blocking effect on GIRK channels by WIN 55,212-2.

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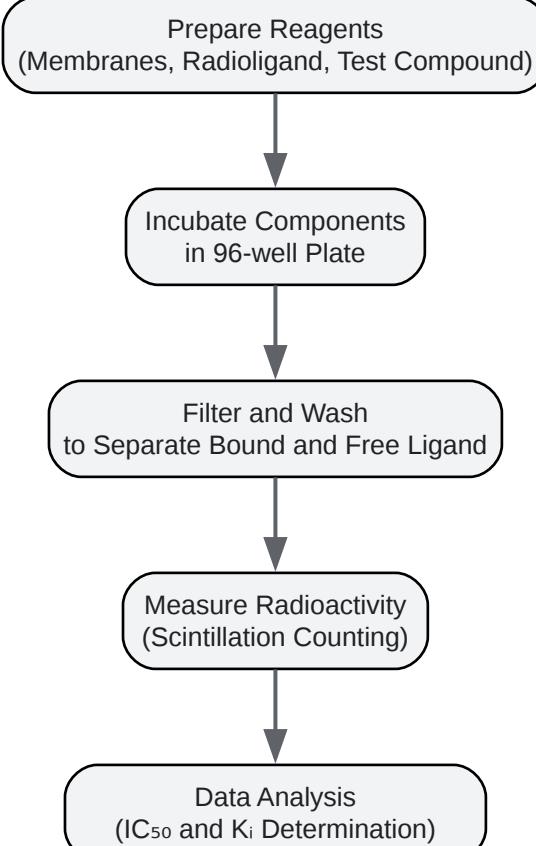
Cannabinoid Receptor Signaling Pathway

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Peroxisome Proliferator-Activated Receptor (PPAR) Signaling



Radioligand Binding Assay Workflow



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References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
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